4-Bromo-2-methoxybenzo[d]oxazole

Benzoxazole Building block Comparative analysis

4-Bromo-2-methoxybenzo[d]oxazole (C8H6BrNO2, MW 228.04) is a heterocyclic benzoxazole derivative. A published synthetic route involves the reaction of 2-aminophenol with 4-bromo-2-methoxybenzaldehyde in the presence of a catalyst to achieve high yield and purity.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B12883633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxybenzo[d]oxazole
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(O1)C=CC=C2Br
InChIInChI=1S/C8H6BrNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
InChIKeyBNDSWLDRUIIXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxybenzo[d]oxazole (CAS 1804412-45-0) Profile for Scientific Procurement


4-Bromo-2-methoxybenzo[d]oxazole (C8H6BrNO2, MW 228.04) is a heterocyclic benzoxazole derivative. A published synthetic route involves the reaction of 2-aminophenol with 4-bromo-2-methoxybenzaldehyde in the presence of a catalyst to achieve high yield and purity . As a building block, it possesses a bromine atom at the 4-position, providing a versatile handle for metal-catalyzed cross-coupling reactions, which is crucial for diversifying molecular libraries [1].

Why 4-Bromo-2-methoxybenzo[d]oxazole is Not Interchangeable with its Closest Analogs


Substituting 4-Bromo-2-methoxybenzo[d]oxazole with a generic analog from the benzoxazole class is scientifically unjustified without specific comparative data. The precise substitution pattern—specifically the bromine at the 4-position and the methoxy group at the 2-position—governs its orthogonal reactivity, electronic properties, and pharmacokinetic profile. For example, replacing bromine with chlorine (as in 4-Chloro-2-methoxybenzo[d]oxazole) fundamentally alters the leaving group ability and preferred coupling conditions in cross-coupling reactions [1]. A general review notes that 'the electron-drawing ability and position of the substituents have a significant impact on biological activities' [2], making simple substitution a high-risk strategy without direct verification.

Quantitative Differentiation Evidence for 4-Bromo-2-methoxybenzo[d]oxazole


Limitations in Available Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases failed to produce quantitative, comparator-based evidence for 4-Bromo-2-methoxybenzo[d]oxazole . It is identified as a building block, but no studies directly comparing its reactivity, potency, or other metrics against a defined analog (e.g., 4-chloro- or 6-bromo- derivatives) in a specific assay were found. The known structural analogs are 4-Chloro-2-methoxybenzo[d]oxazole and 6-Bromo-2-methoxybenzo[d]oxazole . A class-level review confirms that substituent position and electron-drawing ability significantly impact activity, but provides no data for this specific compound [1].

Benzoxazole Building block Comparative analysis

Validated Application Scenarios for 4-Bromo-2-methoxybenzo[d]oxazole Based on Limited Evidence


Intermediate for Diversified Compound Libraries via Suzuki-Miyaura Coupling

Based on class-level evidence for the reactivity of 4-bromooxazole building blocks in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions [1], this compound is best suited as an intermediate for diversifying compound libraries. The 4-bromo position is proven to be a viable substrate for these reactions, and the 2-methoxy group may offer additional electronic tuning.

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

General reviews of benzoxazole derivatives demonstrate that substituent position and electronic properties significantly influence biological outcomes [2]. Therefore, 4-Bromo-2-methoxybenzo[d]oxazole is a rational choice for SAR studies where the goal is to systematically probe the effect of a halogen at the 4-position in a 2-methoxy-substituted system.

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